REACTION_CXSMILES
|
[CH:1]1([NH:7][C:8]([C:10]2[C:18]3[C:13](=[CH:14][CH:15]=[C:16]([N+:19]([O-])=O)[CH:17]=3)[NH:12][N:11]=2)=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CO.C([O-])=O.[NH4+].ClCCl>[OH-].[Pd+2].[OH-].O>[NH2:19][C:16]1[CH:17]=[C:18]2[C:13](=[CH:14][CH:15]=1)[NH:12][N:11]=[C:10]2[C:8]([NH:7][CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1)=[O:9] |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC(=O)C1=NNC2=CC=C(C=C12)[N+](=O)[O-]
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Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.314 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for two hours
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
is then brought back to a temperature in the region of 25° C.
|
Type
|
FILTRATION
|
Details
|
filtered through Celite® through a sintered glass funnel
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Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
WASH
|
Details
|
is washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The oil thus obtained
|
Type
|
WASH
|
Details
|
The organic phase is washed with two times 60 ml of distilled water
|
Type
|
CUSTOM
|
Details
|
the aqueous phases thus obtained
|
Type
|
EXTRACTION
|
Details
|
are extracted with 80 ml of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The pooled organic phases are dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C(=NNC2=CC1)C(=O)NC1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |